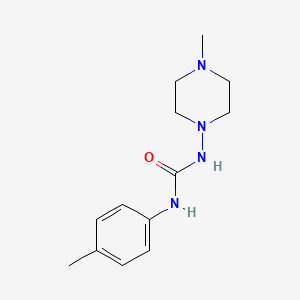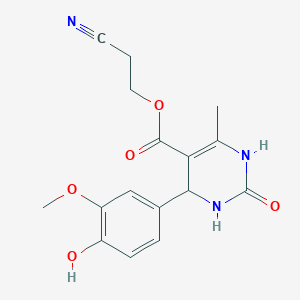![molecular formula C17H19F2N3O B4985692 (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as DF-MP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its therapeutic effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin transporter. By binding to these receptors, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can modulate various cellular processes, including cell growth, cytokine production, and neurotransmitter release.
Biochemical and Physiological Effects:
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can induce apoptosis by activating the caspase cascade, which is responsible for programmed cell death. In inflammation, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the production of cytokines, which are responsible for the inflammatory response. In neurological disorders, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine and improving its solubility and bioavailability. Finally, future research should explore the potential of (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a drug candidate for various diseases.
Méthodes De Synthèse
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with 2-(4-morpholinyl)-3-pyridinylmethanamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
Applications De Recherche Scientifique
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce inflammation by inhibiting the production of cytokines, which are responsible for the inflammatory response. In neurological disorder research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-3-13(10-16(15)19)11-20-12-14-2-1-5-21-17(14)22-6-8-23-9-7-22/h1-5,10,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWQKYRJCYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)